N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
“N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is a complex organic compound that contains several functional groups. It has a benzamide group, a dichlorobenzothiazole group, and a dioxopyrrolidin group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dichlorobenzothiazole group would likely contribute to the planarity of the molecule, while the dioxopyrrolidin group could introduce some steric hindrance .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups. The amide group in the benzamide moiety could potentially undergo hydrolysis or aminolysis reactions. The dichlorobenzo[d]thiazol-2-yl group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis Techniques : Research has delved into efficient synthesis techniques for thiazole and benzamide derivatives, including oxidative dimerization of thioamides and reactions with DMSO in the presence of electrophilic reagents. These methods highlight the versatility and reactivity of thiazole compounds, offering pathways to synthesize a wide range of derivatives with potential applications in various fields (Takikawa et al., 1985).
Advancements in Medicinal Chemistry : The development of selective inhibitors for enzymes and receptors, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), underscores the importance of thiazole and benzamide derivatives in creating potent and selective therapeutic agents. These compounds demonstrate the potential for high efficacy in disease treatment through their inhibitory activity (Borzilleri et al., 2006).
Applications in Drug Discovery and Material Science
Cytotoxic Activity for Cancer Treatment : The synthesis and evaluation of cyclic systems like thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have shown significant cytotoxic activity against various cancer cell lines. This research indicates the potential of these compounds in developing novel anticancer therapies (Adhami et al., 2014).
Electrochromic Materials : The exploration of thiadiazolo[3,4-c]pyridine as an acceptor in electrochromic polymers demonstrates the potential of thiazole derivatives in creating materials with unique electronic properties. These findings have implications for the development of advanced materials for electronic displays and other applications (Ming et al., 2015).
Antimicrobial Agents : The design and synthesis of new heterocyclic compounds based on benzimidazole, benzoxazole, and benzothiazole derivatives have been pursued for their broad-spectrum antimicrobial activity. This research highlights the potential of these compounds in addressing the challenge of antimicrobial resistance (Padalkar et al., 2014).
Future Directions
Properties
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S/c19-10-7-12(20)16-13(8-10)27-18(21-16)22-17(26)9-2-1-3-11(6-9)23-14(24)4-5-15(23)25/h1-3,6-8H,4-5H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRMGQSIYWKEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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